

L-363564: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-363564
Cat. No.: B15623961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363564 is a potent peptide-based inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, **L-363564** effectively attenuates the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This mechanism of action makes **L-363564** and other renin inhibitors a subject of significant interest in the research and development of therapeutics for cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **L-363564**, along with relevant experimental protocols and pathway diagrams to support further research.

Chemical Structure and Properties

L-363564 is a synthetic peptide with the sequence Boc-His-Pro-Phe-His-{Sta}-Leu-Phe-NH₂. The presence of the non-proteinogenic amino acid statine ({Sta}) is a key feature of this inhibitor.

Chemical Identifiers

Property	Value
CAS Number	86153-46-0
Molecular Formula	C ₅₄ H ₇₆ N ₁₂ O ₁₀
Molecular Weight	1053.26 g/mol

Physicochemical Properties

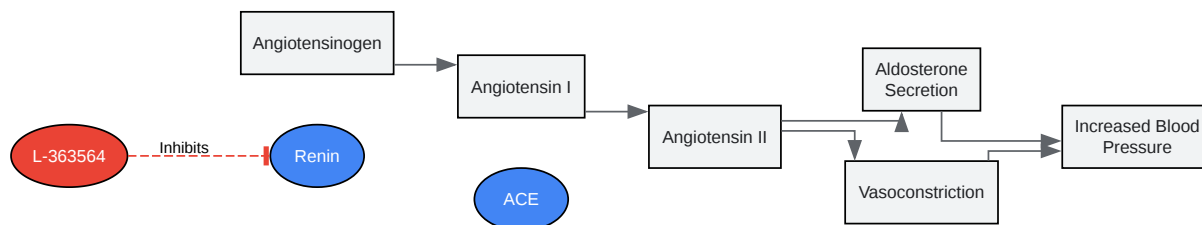
Property	Value
Melting Point	Data not available
Solubility	Data not available

Note: Specific quantitative data for melting point and solubility are not readily available in public literature. Experimental determination is recommended.

Mechanism of Action and Signaling Pathway

L-363564 exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. [1] Renin, an aspartyl protease, is primarily synthesized and secreted by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels. Once in circulation, renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II, the primary effector of the RAAS, binds to its receptors to elicit a range of physiological responses that contribute to increased blood pressure.

By blocking the initial, rate-limiting step of this cascade, **L-363564** effectively suppresses the entire RAAS pathway. This leads to reduced levels of angiotensin II and aldosterone, resulting in vasodilation, decreased sodium and water retention, and a subsequent lowering of blood pressure.



[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of **L-363564**.

Biological Activity

While a specific IC_{50} value for **L-363564** is not consistently reported across publicly available literature, its classification as a potent renin inhibitor suggests significant biological activity. The potency of renin inhibitors is typically determined through in vitro enzyme assays that measure the concentration of the inhibitor required to reduce renin activity by 50% (IC_{50}).

Table of Biological Activity Data (Illustrative)

Parameter	Value
Target	Renin
IC_{50}	Data not available
K_i	Data not available

Note: Researchers are encouraged to perform their own dose-response experiments to determine the precise IC_{50} of **L-363564** in their specific assay conditions.

Experimental Protocols

The following provides a generalized protocol for a renin inhibition assay, which can be adapted for the evaluation of **L-363564**. Commercially available renin inhibitor screening assay kits

provide a streamlined approach to this type of experiment.

Objective: To determine the in vitro inhibitory activity of **L-363564** against renin.

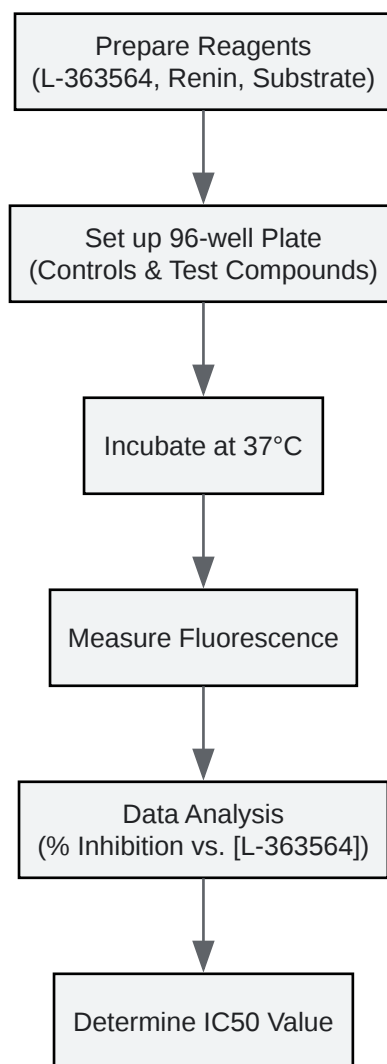
Materials:

- Human recombinant renin
- Renin substrate (e.g., a fluorogenic peptide)
- Assay buffer
- **L-363564** (test compound)
- Known renin inhibitor (positive control, e.g., Aliskiren)
- Vehicle (e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **L-363564** in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the **L-363564** stock solution in assay buffer to generate a range of test concentrations.
 - Prepare a solution of the positive control inhibitor at a known concentration.
 - Dilute the renin enzyme and renin substrate in assay buffer to the working concentrations recommended by the assay kit manufacturer.
- Assay Setup:
 - In a 96-well microplate, add the following to designated wells:

- Blank wells: Assay buffer and substrate (no enzyme).
- Negative control wells (100% activity): Assay buffer, substrate, and renin enzyme.
- Positive control wells: Assay buffer, substrate, renin enzyme, and the positive control inhibitor.
- Test wells: Assay buffer, substrate, renin enzyme, and the various dilutions of **L-363564**.
- Incubation:
 - Incubate the plate at a controlled temperature (typically 37°C) for a specified period (e.g., 60 minutes), protected from light.
- Measurement:
 - Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other wells.
 - Calculate the percentage of renin inhibition for each concentration of **L-363564** using the following formula: % Inhibition = $100 \times [1 - (\text{Fluorescence of test well} / \text{Fluorescence of negative control well})]$
 - Plot the percentage of inhibition against the logarithm of the **L-363564** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the IC₅₀ of **L-363564** in a renin inhibition assay.

Conclusion

L-363564 is a valuable research tool for investigating the role of the renin-angiotensin-aldosterone system in cardiovascular physiology and pathophysiology. Its potent and specific inhibition of renin allows for the targeted modulation of this critical pathway. This guide provides foundational information to support the design and execution of experiments aimed at further elucidating the pharmacological profile of **L-363564** and its potential therapeutic applications. Researchers are encouraged to use the provided protocols and diagrams as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [L-363564: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623961#l-363564-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com